5-(4-bromophenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole

Description

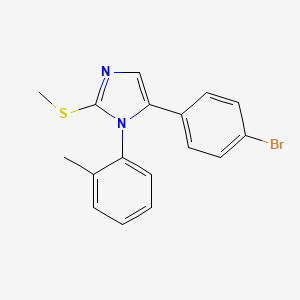

5-(4-Bromophenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three key functional groups:

- 4-Bromophenyl group at position 5: Enhances lipophilicity and may act as a pharmacophore in biological interactions.

- Methylthio (-SCH3) at position 2: A sulfur-containing substituent that influences electronic properties and metabolic stability.

- o-Tolyl group (2-methylphenyl) at position 1: Introduces steric hindrance and modulates solubility.

This compound’s structure is distinct from other imidazole derivatives due to the ortho-substituted tolyl group, which differentiates it from para-substituted analogs like those in and .

Properties

IUPAC Name |

5-(4-bromophenyl)-1-(2-methylphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2S/c1-12-5-3-4-6-15(12)20-16(11-19-17(20)21-2)13-7-9-14(18)10-8-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICJIHWTVKRZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SC)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-bromophenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole is a member of the imidazole derivative family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 345.26 g/mol. The presence of bromine, sulfur, and aromatic rings in its structure suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄BrN₂S |

| Molecular Weight | 345.26 g/mol |

| CAS Number | 1105190-06-4 |

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Research indicates that compounds with imidazole rings exhibit significant antibacterial activity against various pathogenic microbes. For instance, studies have shown that related imidazole compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively investigated. A study highlighted that certain imidazole derivatives demonstrated notable antiproliferative effects against cancer cell lines such as HeLa and MDA-MB-231, suggesting that the bromophenyl substitution may enhance their efficacy . The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation synthesized various imidazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 20 to 100 µg/mL against tested bacterial strains .

- Anticancer Evaluation : Another study evaluated the cytotoxic effects of imidazole derivatives on human fibroblast cells (HFF-1) and cancer cell lines. The findings revealed that while some derivatives exhibited high cell viability at lower concentrations, others showed significant cytotoxicity at higher doses, indicating a dose-dependent response .

The biological activity of imidazole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Imidazoles may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction : Some studies suggest that imidazole compounds can intercalate into DNA, disrupting replication and transcription processes.

- Cell Membrane Disruption : The hydrophobic nature of these compounds allows them to disrupt bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Substituent Effects on Physicochemical and Pharmacological Properties

- Halogenation : The 4-bromophenyl group is a common feature in analogs (e.g., ), enhancing lipophilicity and binding to hydrophobic pockets in biological targets.

- Sulfur-containing groups :

- Methylthio (-SCH3) : In the target compound, this group improves metabolic stability compared to thiol (-SH) analogs (e.g., ), which are prone to oxidation.

- Thione (-S=) : Compounds like 4-(4-BrPh)-3-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thione (CAS 1105189-96-5) exhibit altered tautomerism, affecting reactivity .

- Aryl Substitution: Ortho vs. However, it may improve selectivity by preventing off-target interactions. Fluorophenyl: Analogs with 4-fluorophenyl (e.g., ) show enhanced electronic effects, influencing π-π stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.